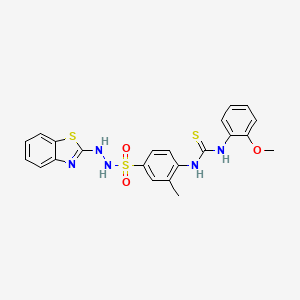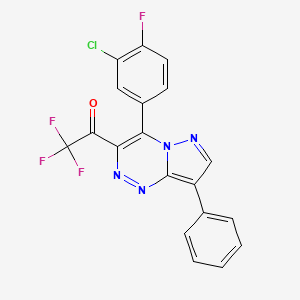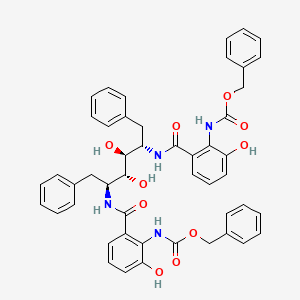
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbonyl, and amino groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- typically involves multi-step organic synthesis. The process may include:
Protection of Functional Groups: Protecting groups such as benzyl or tert-butyldimethylsilyl (TBDMS) are used to protect hydroxyl and amino groups during the synthesis.
Formation of Key Intermediates: Key intermediates are synthesized through reactions such as esterification, amidation, and reduction.
Deprotection and Final Assembly: The protecting groups are removed, and the final compound is assembled through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (R-NH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of carbonyl groups may yield alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- can be compared with other similar compounds, such as:
L-Iditol Derivatives: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
L-Sorbitol Derivatives: Known for their use in pharmaceuticals and food industry, these compounds share some structural similarities but differ in their biological activity.
L-Mannitol Derivatives: Used as diuretics and in medical imaging, these compounds have unique properties compared to L-Altritol derivatives.
Conclusion
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- is a complex and versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
173094-19-4 |
|---|---|
分子式 |
C48H46N4O10 |
分子量 |
838.9 g/mol |
IUPAC 名称 |
benzyl N-[2-[[(2S,3R,4S,5S)-3,4-dihydroxy-5-[[3-hydroxy-2-(phenylmethoxycarbonylamino)benzoyl]amino]-1,6-diphenylhexan-2-yl]carbamoyl]-6-hydroxyphenyl]carbamate |
InChI |
InChI=1S/C48H46N4O10/c53-39-25-13-23-35(41(39)51-47(59)61-29-33-19-9-3-10-20-33)45(57)49-37(27-31-15-5-1-6-16-31)43(55)44(56)38(28-32-17-7-2-8-18-32)50-46(58)36-24-14-26-40(54)42(36)52-48(60)62-30-34-21-11-4-12-22-34/h1-26,37-38,43-44,53-56H,27-30H2,(H,49,57)(H,50,58)(H,51,59)(H,52,60)/t37-,38-,43-,44+/m0/s1 |
InChI 键 |
QVWNKOGRGYJLQL-LTMXPJNISA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)O)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)O)NC(=O)OCC6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)O)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)O)NC(=O)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


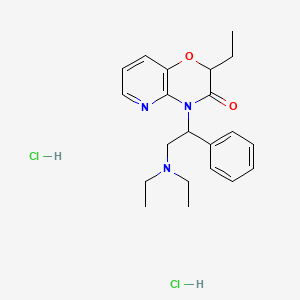

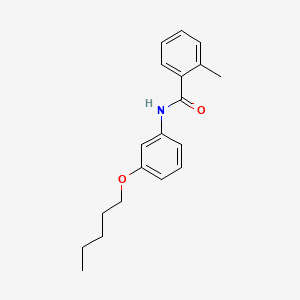

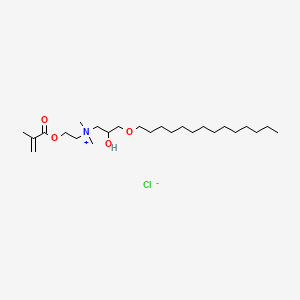

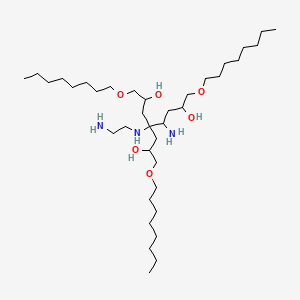
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)

